magnesium;undecane;bromide
Description
Magnesium undecane bromide, more accurately termed undecane magnesium bromide (CH₃(CH₂)₁₀CH₂MgBr), is a Grignard reagent characterized by a long alkyl chain (undecane) bonded to magnesium and bromide. Grignard reagents are pivotal in organic synthesis for forming carbon-carbon bonds, and the undecane variant is notable for its applications in synthesizing complex organic molecules, such as ketones and alcohols . While magnesium bromide (MgBr₂) itself is a well-documented ionic compound with uses in pharmaceuticals and chemical synthesis , the undecane magnesium bromide derivative is distinguished by its organometallic reactivity and role in specialized syntheses, such as the production of signaling molecules in biochemical studies .
Properties
IUPAC Name |
magnesium;undecane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23.BrH.Mg/c1-3-5-7-9-11-10-8-6-4-2;;/h1,3-11H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSODDZZHKPPOK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[CH2-].[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Conditions
A dry, inert atmosphere is essential to prevent oxidation or hydrolysis. Tetrahydrofuran (THF) or diethyl ether (Et₂O) is typically employed due to their ability to solvate the magnesium ion and stabilize the reactive intermediate. The reaction proceeds as follows:
Key Steps :
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Magnesium Activation : Magnesium turnings are dried at 120°C to remove surface oxides. A crystal of iodine may be added to initiate the reaction by cleaning the magnesium surface.
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Solvent and Substrate Addition : 1-Bromoundecane is dissolved in THF and added dropwise to the magnesium under nitrogen or argon. Exothermic reactions require cooling to maintain temperatures between 25–40°C.
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Reflux and Completion : The mixture is refluxed for 2–4 hours until magnesium is fully consumed, indicated by the cessation of bubbling.
Yield and Purity Considerations
Yields exceeding 80% are achievable with rigorous anhydrous conditions. Impurities such as unreacted alkyl bromide or Wurtz coupling byproducts (e.g., docosane, C₂₂H₄₆) are minimized by controlling the stoichiometric excess of magnesium (1.1–1.5 equivalents).
Solvent and Initiator Optimization
The choice of solvent and initiation method significantly impacts reaction efficiency and reagent stability.
Solvent Comparison
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Stability of Reagent |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | 66 | 2–3 | 85–90 | High |
| Diethyl ether (Et₂O) | 34.6 | 3–4 | 75–80 | Moderate |
THF is preferred for longer-chain alkyl bromides like 1-bromoundecane due to its higher boiling point and superior solvation of magnesium, which prevents precipitation of the Grignard reagent.
Initiation Techniques
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Iodine Activation : A trace of iodine cleaves magnesium oxide layers, facilitating electron transfer.
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Mechanical Activation : Sonication or grinding magnesium increases surface area, reducing induction periods.
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Preformed Grignard Seeds : Adding a small quantity of a preformed Grignard reagent (e.g., ethylmagnesium bromide) accelerates the reaction.
Large-Scale and Industrial Adaptations
Industrial production scales the standard protocol while addressing heat dissipation and safety.
Continuous Flow Reactors
Microreactor systems enable precise temperature control and rapid mixing, reducing side reactions. A study using octylmagnesium bromide in THF achieved 95% conversion in 10 minutes under flow conditions.
Solvent Recovery
Distillation reclaims THF post-reaction, with ≤5% solvent loss reported in closed-loop systems.
Characterization and Quality Control
Undecylmagnesium bromide is rarely isolated due to its pyrophoric nature. Instead, its formation is confirmed indirectly:
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Quenching Tests : A small aliquot is quenched with deuterated water (D₂O), and the resulting alkane (undecane-d₂) is analyzed via gas chromatography–mass spectrometry (GC-MS).
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Titration : The reagent’s concentration is determined by titrating against a standard acid (e.g., HCl) using phenolphthalein as an indicator.
Comparative Analysis with Related Grignard Reagents
Longer alkyl chains necessitate polar aprotic solvents like THF to maintain reagent solubility and activity .
Chemical Reactions Analysis
Types of Reactions
Magnesium undecane bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) are typically used.
Temperature: Reactions are often carried out at low temperatures to control reactivity
Major Products
Alcohols: Formed from reactions with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with alkyl halides
Scientific Research Applications
Magnesium undecane bromide has diverse applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Plays a role in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity .
Mechanism of Action
The mechanism of action of magnesium undecane bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Comparisons with Shorter-Chain Grignard Reagents
Undecane magnesium bromide belongs to the Grignard family (RMgX, where R = alkyl, X = halide). Key comparisons include:
Methyl Magnesium Bromide (CH₃MgBr) :
- Reactivity : Shorter chains like methyl exhibit higher reactivity due to reduced steric hindrance, enabling faster nucleophilic attacks on electrophiles (e.g., carbonyl groups).
- Applications : Widely used in simple ketone and alcohol syntheses.
- Solubility : More soluble in polar ethers like tetrahydrofuran (THF) compared to long-chain derivatives .
Ethyl Magnesium Bromide (C₂H₅MgBr) :
- Applications: Used in multi-step syntheses of bioactive molecules, such as the ketone intermediate in LAI-1 production .
Comparison with Other Magnesium Halides
Magnesium Chloride (MgCl₂) :
Magnesium Iodide (MgI₂) :
Comparison with Spirocyclic Undecane Derivatives
While structurally distinct from Grignard reagents, spirocyclic compounds like 1,7-dioxaspiro[5.5]undecane derivatives (e.g., dimethylated or ethyl-substituted variants) highlight the versatility of undecane frameworks in organic chemistry. These compounds, often used as pheromones or in supramolecular chemistry, contrast with undecane magnesium bromide in their covalent bonding and lack of metal coordination .
Data Tables
Table 1: Physical Properties of Magnesium Bromide and Related Compounds
Q & A
Basic: What experimental protocols are recommended for synthesizing alkylmagnesium bromides (e.g., undecane derivatives) via Grignard reactions?
Answer:
Grignard reagent synthesis typically involves reacting alkyl halides with magnesium metal in anhydrous ether solvents. For undecane derivatives, ensure stoichiometric control (e.g., 1:1 molar ratio of undecane bromide to Mg) under inert atmospheres to prevent oxidation. Monitor reaction progress via gas chromatography (GC) or infrared (IR) spectroscopy for C-Br bond disappearance. Post-synthesis, characterize using -NMR to confirm alkyl chain integrity and -NMR to verify Mg-C bond formation. Purification via vacuum distillation is critical to isolate the Grignard reagent from unreacted Mg .
Basic: How can computational methods predict reaction pathways for magnesium-mediated C-H activation in undecane?
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) are used to model free-energy barriers for protonolysis and SE(Ar) mechanisms. Key parameters include activation energies (e.g., 25.3 kcal/mol for C6-H bond cleavage in undecane) and kinetic isotope effects (KIE). Validate computational results against experimental KIE values (e.g., 3.2±0.2 for C11H24/C11D24) to ensure accuracy. Software like Gaussian or ORCA is recommended for trajectory analysis .
Advanced: How can contradictory data on oxygen retention in undecane-treated coal samples be resolved?
Answer:
Conflicting O/C ratios in hydrothermal pretreatment studies (e.g., undecane/30 min vs. 5 hr) may arise from hydrolysis dynamics. Use X-ray photoelectron spectroscopy (XPS) to differentiate surface oxygen species and thermogravimetric analysis (TGA) to quantify bulk oxygen loss. Replicate experiments under controlled humidity and compare with -NMR to track oxygen redistribution. Cross-reference H/C ratios (e.g., 0.82 for undecane/30 min) to assess alkane incorporation .
Advanced: What strategies optimize stereochemical control in spirocyclic undecane derivatives synthesized via Grignard reagents?
Answer:
For spirocycles like (2S,6R,8S)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane, employ chiral auxiliaries (e.g., tetrahydropyranylether of ethyl (S)-(+)-lactate) during radical addition steps. Use oxymercuration under reversible conditions (aqueous acid-THF) to ensure stereospecific cyclization. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry, and confirm configurations using X-ray crystallography .
Basic: What analytical techniques are essential for verifying magnesium bromide purity in aqueous solutions?
Answer:
Quantify MgBr purity via gravimetric analysis (precipitation as Mg(OH) with NaOH) or ion chromatography. For solution preparation, calculate molarity using the formula:
For 0.219 M MgBr, molar mass = 24.31 (Mg) + 2×79.90 (Br) = 184.11 g/mol. Cross-check with conductivity measurements to detect ionic impurities .
Advanced: How do solvent effects influence the regioselectivity of SE(Ar) reactions in undecane-magnesium systems?
Answer:
Polar aprotic solvents (e.g., THF) stabilize transition states in SE(Ar) mechanisms, lowering free-energy barriers (e.g., 15.1 kcal/mol vs. 25.3 kcal/mol for protonolysis). Use solvent parameter databases (Kamlet-Taft) to correlate dielectric constants with reaction rates. Compare experimental yields in toluene (nonpolar) vs. DMF (polar) to isolate solvent effects .
Basic: What are best practices for documenting chemical synthesis protocols involving magnesium and undecane bromide?
Answer:
Follow ICMJE guidelines: Specify reagent sources (e.g., Sigma-Aldryl Mg, ≥99%), batch numbers, and storage conditions (e.g., Mg stored under argon). Detail reaction parameters (temperature, stirring rate) and safety protocols (e.g., bromine handling in fume hoods). Include spectral data (NMR shifts, IR peaks) in supplementary materials for reproducibility .
Advanced: How can discrepancies between theoretical and experimental KIE values in C-H activation studies be addressed?
Answer:
Discrepancies may arise from tunneling effects or anharmonic vibrations. Refine DFT simulations with Eckart or WKB tunneling corrections. Experimentally, measure KIE at multiple temperatures (e.g., 25–100°C) and fit to Arrhenius plots. Use isotopic labeling (e.g., -undecane) to isolate kinetic contributions .
Basic: What databases are recommended for retrieving authoritative spectral data on magnesium-undecane bromide complexes?
Advanced: How can machine learning models predict novel applications of magnesium-undecane bromide in supramolecular chemistry?
Answer:
Train neural networks on datasets of Grignard reagent reactivity (e.g., reaction yields, solvent parameters) from Reaxys or SciFinder. Use SHAP (SHapley Additive exPlanations) analysis to identify critical features (e.g., Mg electronegativity, solvent polarity). Validate predictions with small-scale exploratory syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
